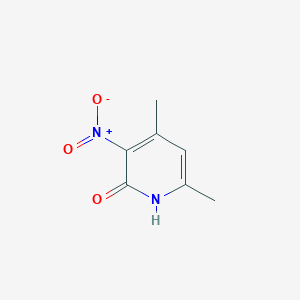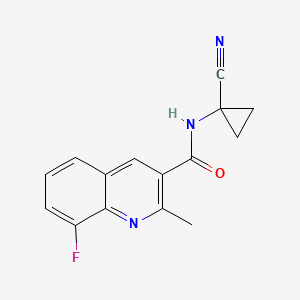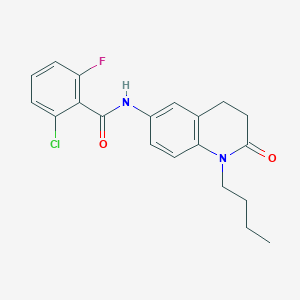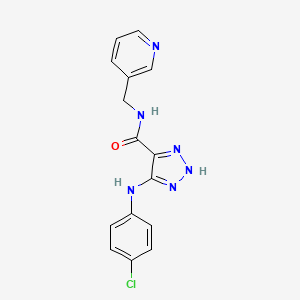
N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the use of IR, NMR, elemental analyses, and single-crystal X-ray diffraction. These methods help in the characterization and confirmation of the synthesized compounds' structure. For example, Şahin et al. (2012) synthesized and characterized a compound through such methods, emphasizing the importance of detailed spectral studies in supporting the structural properties of synthesized compounds (Şahin, Özkan, Köksal, & Işık, 2012).
Molecular Structure Analysis
The molecular structure of synthesized compounds is often optimized using density functional theory (DFT) and confirmed by X-ray crystallography. This process reveals the molecules' arrangement and interactions, such as hydrogen bonds and π…π interactions, which are crucial for the stability of the crystal structure. The study by Şahin et al. highlights the importance of molecular structure analysis in understanding the compound's characteristics.
Chemical Reactions and Properties
Chemical reactions involving the compound of interest typically proceed under mild conditions, leading to high yields and confirming the products' structures through various spectroscopic methods. For instance, Shajari, Kazemizadeh, and Ramazani (2015) discussed a three-component reaction yielding carboxamide derivatives, showcasing the smooth and clean reaction pathway under mild conditions (Shajari, Kazemizadeh, & Ramazani, 2015).
Physical Properties Analysis
The physical properties, such as crystallization behavior and density, are crucial for understanding the compound's stability and potential applications. Willer et al. (2013) synthesized compounds and determined their crystal and molecular structures via X-ray crystallography, providing insights into their high densities and structural peculiarities (Willer, Storey, Deschamps, & Frisch, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are explored through experimental and theoretical studies. Singh et al. (2019) performed a detailed structural, electronic, and spectroscopic study of a related compound using DFT, highlighting the importance of vibrational analysis, NBO analysis, and solvent effects in understanding the compound's chemical properties (Singh, El-Emam, Pathak, Srivastava, Shukla, Prasad, & Sinha, 2019).
科学的研究の応用
Antiobesity Activity : Diaryl dihydropyrazole-3-carboxamides, which are analogues of N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide, have been synthesized and evaluated for appetite suppression and body weight reduction in animal models. These compounds showed significant body weight reduction attributed to CB1 antagonistic activity and exhibited a favorable pharmacokinetic profile (Srivastava et al., 2007).
Cannabinoid Receptor Antagonism : Synthesis of long-chain amide analogs of N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide demonstrated unique binding properties at the central cannabinoid receptor (CB1) and distinctive pharmacological activities in CB1 receptor tissue preparations (Thomas et al., 2005).
Molecular Modeling and Structural Analysis : A study focused on the synthesis and structural properties of an N-carboxamide compound related to N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide, revealing insights into its 3D geometries and electronic structures. This was achieved using X-ray diffraction and molecular modeling (Sarıoğlu et al., 2016).
Biofilm Formation Reduction : Pyrazole-4-carboxamide derivatives, similar in structure to N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide, have shown potential in reducing biofilm formation in Staphylococcus aureus strains. This indicates its potential in developing new anti-virulence agents against S. aureus infections (Cascioferro et al., 2016).
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS/c1-5-9(17-15-14-5)10(16)13-6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYMCGFMRGJWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2493082.png)

![N-(3-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2493084.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2493086.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2493089.png)
![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2493090.png)
![3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2493094.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2493098.png)

![Ethyl 4-{[(6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl]amino}benzoate](/img/structure/B2493103.png)

![[(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid](/img/structure/B2493105.png)